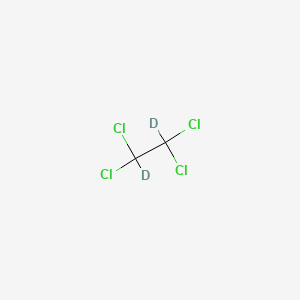

1,1,2,2-Tetrachloroethane-d2

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,2,2-tetrachloro-1,2-dideuterioethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl4/c3-1(4)2(5)6/h1-2H/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFMBZIOSGYJDE-QDNHWIQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C([2H])(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10955299 | |

| Record name | 1,1,2,2-Tetrachloro(~2~H_2_)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33685-54-0 | |

| Record name | 1,1,2,2-Tetrachloroethane-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33685-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2-Tetrachloro-(1,2-2H2)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033685540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,2,2-Tetrachloro(~2~H_2_)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2-tetrachloro-[1,2-2H2]ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1,1,2,2-Tetrachloroethane-d2

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical characteristics of deuterated compounds is paramount for their effective application. This technical guide provides an in-depth overview of the core physical properties of 1,1,2,2-Tetrachloroethane-d2 (CAS Number: 33685-54-0), a significant solvent in Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

Core Physical and Chemical Properties

This compound, with the chemical formula C₂D₂Cl₄, is the deuterated isotopologue of 1,1,2,2-tetrachloroethane.[3] It is primarily utilized as an NMR solvent, where the substitution of protons with deuterium (B1214612) atoms minimizes solvent interference in proton NMR spectra, thereby enhancing the clarity and resolution of the resulting data.[1]

Appearance and Odor: At room temperature, it exists as a colorless to pale-yellow liquid.[4] It possesses a characteristic sweet, chloroform-like odor.[4]

Purity and Isotopic Enrichment: For NMR applications, this solvent is typically available with a high degree of deuteration, often ≥99.5 atom % D.[5] The chemical purity is also high, generally ≥99% (CP).[5]

Quantitative Physical Data

The following tables summarize the key quantitative physical properties of this compound, facilitating easy comparison and reference.

| Identifier | Value | Reference |

| CAS Number | 33685-54-0 | [5][6][7][8] |

| EC Number | 251-634-1 | [5][6][8] |

| Molecular Formula | C₂D₂Cl₄ | [3] |

| Linear Formula | Cl₂CDCDCl₂ | [5] |

| InChI | 1S/C2H2Cl4/c3-1(4)2(5)6/h1-2H/i1D,2D | [5] |

| InChI Key | QPFMBZIOSGYJDE-QDNHWIQGSA-N | [5] |

| SMILES String | [2H]C(Cl)(Cl)C([2H])(Cl)Cl | [5] |

| Property | Value | Conditions | Reference |

| Molecular Weight | 169.86 g/mol | [5] | |

| Density | 1.62 g/mL | at 25 °C | [5][9][10][11] |

| 1.595 g/cm³ | [12] | ||

| Boiling Point | 145 - 146 °C | at 737 mmHg | [5][10][11] |

| 146 °C | [12] | ||

| Melting Point | -44 °C | [9] | |

| -42.5 °C | [12] | ||

| Refractive Index | 1.493 | n20/D | [5][10][11] |

| Vapor Pressure | 6.6 hPa | at 20 °C | [9] |

| Water Solubility | 3 g/L | [9] | |

| Solubility | Slightly soluble in water. Soluble in ether, chloroform, ethanol, tetrachloromethane, methanol, acetone, petroleum spirit, carbon disulfide, dimethyl formamide, and benzene. | [10][11] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published in standard literature, as these are routine measurements. However, the methodologies would follow established analytical chemistry principles.

Determination of Density: The density is typically determined using a calibrated pycnometer or a digital density meter. The instrument is first calibrated with a substance of known density, such as deionized water. The sample is then introduced, and its mass is measured at a precisely controlled temperature (e.g., 25 °C) to calculate the density.

Determination of Boiling Point: The boiling point is measured using a distillation apparatus. The liquid is heated, and the temperature at which the vapor pressure equals the atmospheric pressure (or a reduced pressure, as specified) is recorded as the boiling point. The pressure is measured with a manometer.

Determination of Melting Point: The melting point is determined using a melting point apparatus. A small sample is placed in a capillary tube and heated at a controlled rate. The temperature range over which the solid melts to a clear liquid is recorded as the melting point.

Determination of Refractive Index: The refractive index is measured using a refractometer, typically an Abbé refractometer. A drop of the liquid is placed on the prism, and the instrument measures the angle of refraction of light (usually the sodium D-line) as it passes through the sample at a controlled temperature (e.g., 20 °C).

Logical Relationships of Physical Properties

The following diagram illustrates the hierarchical relationship between the fundamental and derived physical properties of this compound.

Caption: Relationship between the physical properties of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. 1,1,2,2-Tetrachloro-(1,2-2H2)ethane | C2H2Cl4 | CID 118531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. 1,1,2,2-Tetrachloroethane | CHCl2CHCl2 | CID 6591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,1,2,2-四氯乙烷-d2 ≥99.5 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 33685-54-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. This compound | 33685-54-0 [chemicalbook.com]

- 12. 1,1,2,2-Tetrachloroethane D2, 10 ml, glass, 10 ml, CAS No. 33685-54-0 | Deuterated Solvents | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

1,1,2,2-Tetrachloroethane-d2 chemical structure and formula.

This technical guide provides a comprehensive overview of 1,1,2,2-Tetrachloroethane-d2, a deuterated solvent primarily utilized in Nuclear Magnetic Resonance (NMR) spectroscopy. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed information on its chemical structure, properties, and applications.

Chemical Structure and Formula

This compound is the deuterated isotopologue of 1,1,2,2-tetrachloroethane (B165197), where the two hydrogen atoms are replaced with deuterium (B1214612). This substitution is critical for its application in ¹H NMR spectroscopy, as deuterium is "silent" in the proton NMR spectrum, thus preventing solvent-signal interference.

-

IUPAC Name: 1,1,2,2-tetrachloro-1,2-dideuterioethane.

The molecular structure consists of a two-carbon backbone with two chlorine atoms and one deuterium atom attached to each carbon atom.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| CAS Number | 33685-54-0[1][2][3][4][5][6][7] |

| Molecular Weight | 169.86 g/mol [2][3][4][5][6] |

| Density | 1.62 g/mL at 25 °C[2][3]; 1.595 g/cm³ at 20 °C[8][9] |

| Boiling Point | 145-146 °C at 737 mmHg[2][3]; 146.5 °C[2]; 146 °C[8] |

| Melting Point | -36 °C[9]; -42.5 °C[8]; -44 °C[2] |

| Refractive Index | n20/D 1.493[2][3] |

| Vapor Pressure | 6.6 hPa at 20 °C[2][9] |

| Solubility | Slightly soluble in water (3 g/L)[2][9][10]. Soluble in ether, chloroform, ethanol, tetrachloromethane, methanol, acetone, petroleum spirit, carbon disulfide, dimethyl formamide, and benzene[2][10]. |

| Isotopic Purity | ≥99.5 atom % D[3]; Deuteration degree min. 99.5%[1][9] |

Experimental Protocols

Application as an NMR Solvent

This compound is primarily employed as a solvent in NMR spectroscopy for the characterization of organic structures.[8] Its high boiling point makes it suitable for high-temperature NMR experiments, for instance, in the analysis of polymers.[11]

Methodology for NMR Sample Preparation:

-

Analyte Preparation: Ensure the analyte to be studied is dry and free of residual solvents.

-

Solvent Selection: Choose this compound for its appropriate chemical shift range and temperature stability for the desired experiment.

-

Dissolution: Dissolve a precisely weighed amount of the analyte in a known volume of this compound (typically 0.5-0.7 mL for a standard 5 mm NMR tube).

-

Homogenization: Ensure complete dissolution by gentle vortexing or sonication.

-

Transfer: Transfer the solution to an NMR tube.

-

Analysis: Acquire the NMR spectrum. The absence of proton signals from the solvent allows for a clear and unobstructed view of the analyte's proton signals.[12]

Synthesis Overview

While detailed protocols for the deuteration of 1,1,2,2-tetrachloroethane are proprietary to manufacturers, the synthesis of the non-deuterated precursor is well-established. The general principle for producing the deuterated form involves the substitution of hydrogen atoms with deuterium.[12]

General Synthesis of 1,1,2,2-Tetrachloroethane (Non-Deuterated):

-

From Ethylene (B1197577): The catalytic addition of chlorine to ethylene is a common method that yields high-purity 1,1,2,2-tetrachloroethane.[13]

-

From Acetylene (B1199291): The reaction of acetylene with chlorine in the presence of a catalyst such as ferric chloride, using 1,1,2,2-tetrachloroethane as the solvent, can produce the target compound with high yield.[14]

The subsequent deuteration process would involve an isotopic exchange reaction to replace the protons with deuterons.

Visualizations

Logical Workflow for NMR Analysis

The following diagram illustrates the typical workflow for using this compound in an NMR experiment.

Caption: Workflow for NMR analysis using this compound.

Conceptual Synthesis Pathway

This diagram outlines the conceptual steps for the synthesis of this compound.

Caption: Conceptual pathway for the synthesis of this compound.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. 33685-54-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 1,1,2,2-四氯乙烷-d2 ≥99.5 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1,1,2,2-テトラクロロエタン-d2, 99.5 atom D、Cl2CDCDCl2 [sigmaaldrich.com]

- 5. 1,1,2,2-Tetrachloroethane-Dâ (D, 99.5%) + 0.05% v/v TMS | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. 1,1,2,2-Tetrachloroethane-Dâ (D, 99.5%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. This compound, for NMR, 99.5+ atom % D 10 mL | Contact Us [thermofisher.com]

- 8. 1,1,2,2-Tetrachloroethane D2, 10 ml, glass, 10 ml, CAS No. 33685-54-0 | Deuterated Solvents | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 9. This compound deuteration degree min. 99.5 for NMR spectroscopy MagniSolv 33685-54-0 [sigmaaldrich.com]

- 10. This compound | 33685-54-0 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. 1,1,2,2-Tetrachloroethane - Wikipedia [en.wikipedia.org]

- 14. 1,1,2,2-Tetrachloroethane: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

Synthesis and Isotopic Purity of 1,1,2,2-Tetrachloroethane-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity determination of 1,1,2,2-Tetrachloroethane-d2 (C₂D₂Cl₄). This deuterated solvent is a critical tool in nuclear magnetic resonance (NMR) spectroscopy, enabling researchers to obtain high-resolution spectra of complex molecules by minimizing solvent interference.[1] This document outlines a feasible synthetic pathway, details experimental protocols for both synthesis and purity analysis, and presents data in a structured format for clarity and comparison.

Synthesis of this compound

The most direct and industrially relevant method for the synthesis of 1,1,2,2-tetrachloroethane (B165197) is the direct chlorination of acetylene (B1199291).[2][3] By substituting acetylene with its deuterated counterpart, acetylene-d2 (B86588), the synthesis of this compound can be achieved.

Proposed Synthetic Pathway

The synthesis involves a two-step process: the generation of acetylene-d2, followed by its direct chlorination.

Experimental Protocol: Synthesis

Step 1: Generation of Acetylene-d2 (C₂D₂)

This procedure should be performed in a well-ventilated fume hood due to the flammable nature of acetylene.

-

Apparatus Setup: Assemble a gas generation flask equipped with a dropping funnel and a gas outlet. The outlet should be connected to a series of traps: a cold trap (-78 °C, dry ice/acetone) to remove any unreacted deuterium oxide, a drying tube containing anhydrous calcium chloride, and finally to the reaction vessel for the chlorination step.

-

Reaction: Place calcium carbide (CaC₂) in the gas generation flask. Slowly add deuterium oxide (D₂O) from the dropping funnel onto the calcium carbide. The reaction will generate acetylene-d2 gas.

-

Reaction: CaC₂ + 2 D₂O → C₂D₂ + Ca(OD)₂

-

-

Purification: The generated acetylene-d2 gas is passed through the cold trap and drying tube to ensure it is free of moisture before the chlorination step.

Step 2: Chlorination of Acetylene-d2

Caution: The direct reaction of acetylene with chlorine can be explosive. This reaction must be carried out with extreme care, in a suitable solvent, and with appropriate safety measures in place.[2]

-

Reaction Setup: In a three-necked flask equipped with a gas inlet, a reflux condenser, and a stirrer, place previously synthesized 1,1,2,2-tetrachloroethane (or the deuterated analog if available) as a solvent.[2] Add a catalytic amount of ferric chloride (FeCl₃) or antimony pentachloride (SbCl₅).[2]

-

Gas Introduction: Bubble the purified acetylene-d2 gas and chlorine gas simultaneously through the solvent at a controlled rate. The reaction is exothermic, and the temperature should be maintained by the reflux of the solvent.[2] The reaction can be performed under reduced pressure to control the boiling point of the solvent.[2]

-

Reaction: C₂D₂ + 2 Cl₂ → C₂D₂Cl₄

-

-

Reaction Monitoring: The progress of the reaction can be monitored by observing the consumption of the gasses.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled. The crude this compound can be purified by fractional distillation to remove the catalyst and any side products.

Expected Yield and Purity

| Parameter | Target Value | Reference |

| Chemical Yield | ~97% | [2] |

| Isotopic Purity | ≥99.5 atom % D | [4][5][6][7] |

Determination of Isotopic Purity

The isotopic purity of this compound is crucial for its application as an NMR solvent. The two primary methods for determining isotopic purity are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocol: ¹H NMR Spectroscopy

¹H NMR spectroscopy is a direct method to quantify the amount of residual protons in the deuterated solvent.

-

Sample Preparation:

-

Accurately weigh a known amount of a certified internal standard (e.g., dimethyl sulfoxide, DMSO) into an NMR tube.

-

Add a known amount of the synthesized this compound to the same NMR tube.

-

Ensure the sample is homogeneous.

-

-

NMR Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Key parameters include:

-

A long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).

-

A sufficient number of scans for a good signal-to-noise ratio.

-

Proper phasing and baseline correction of the spectrum.

-

-

-

Data Analysis:

-

Integrate the area of the residual proton signal of this compound (a singlet).

-

Integrate the area of a well-resolved signal from the internal standard.

-

Calculate the molar ratio of the residual protio-solvent to the internal standard.

-

From the known amounts of the sample and the internal standard, calculate the atom % D.

-

| Parameter | Description |

| Instrument | High-field NMR Spectrometer (e.g., 400 MHz or higher) |

| Nucleus | ¹H |

| Internal Standard | Certified reference material (e.g., DMSO) |

| Key Acquisition Parameters | Long relaxation delay (D1), sufficient number of scans |

| Data Processing | Integration of residual proton signal and internal standard signal |

Experimental Protocol: Mass Spectrometry

Mass spectrometry provides information on the distribution of isotopologues.

-

Sample Preparation:

-

Prepare a dilute solution of the synthesized this compound in a suitable volatile solvent (e.g., methanol).

-

-

Mass Spectrometry Analysis:

-

Analyze the sample using a high-resolution mass spectrometer (e.g., GC-MS with electron ionization or LC-MS with a suitable ionization source).

-

Acquire the mass spectrum in the region of the molecular ion peak.

-

-

Data Analysis:

-

Identify the isotopic cluster of the molecular ion. For 1,1,2,2-tetrachloroethane (C₂H₂Cl₄), the most abundant isotopologues will be determined by the natural abundance of ³⁵Cl and ³⁷Cl. For the deuterated analog (C₂D₂Cl₄), the mass will be shifted.

-

Determine the relative intensities of the peaks corresponding to the fully deuterated species (d2), the partially deuterated species (d1), and the non-deuterated species (d0).

-

Correct the measured intensities for the natural abundance of ¹³C.

-

Calculate the isotopic purity based on the relative abundances of the different isotopologues. A general method for this calculation has been described in the literature.[8]

-

| Parameter | Description |

| Instrument | High-Resolution Mass Spectrometer (e.g., GC-MS, LC-MS) |

| Ionization Mode | Electron Ionization (EI) for GC-MS is common for small molecules |

| Analysis Mode | Full scan in the molecular ion region |

| Data Processing | Analysis of the isotopic cluster, correction for natural ¹³C abundance |

Conclusion

The synthesis of this compound can be effectively achieved through the chlorination of acetylene-d2, a method adapted from the established industrial process for the non-deuterated analog. Rigorous analytical control using ¹H NMR spectroscopy and mass spectrometry is essential to confirm the high isotopic purity required for its primary application as a solvent in NMR spectroscopy. The detailed protocols and structured data presented in this guide offer a comprehensive resource for researchers and professionals involved in the synthesis and application of this important deuterated compound.

References

- 1. nbinno.com [nbinno.com]

- 2. 1,1,2,2-Tetrachloroethane: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 3. 1,1,2,2-Tetrachloroethane - Wikipedia [en.wikipedia.org]

- 4. 1,1,2,2-Tetrachloroethane-Dâ (D, 99.5%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. 1,1,2,2-Tetrachloroethane-d{2}, 99.5% (Isotopic) 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 1,1,2,2-Tetrachloroethane-Dâ (D, 99.5%) + 0.05% v/v TMS - Cambridge Isotope Laboratories, DLM-35TB-100 [isotope.com]

- 7. This compound | Eurisotop [eurisotop.com]

- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1,1,2,2-Tetrachloroethane-d2 (CAS: 33685-54-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1,2,2-Tetrachloroethane-d2 (CAS Number 33685-54-0), a deuterated solvent with significant applications in analytical chemistry and material science. This document details its physicochemical properties, primary applications with experimental protocols, and relevant safety and toxicological data.

Core Compound Properties

This compound is the deuterated analogue of 1,1,2,2-tetrachloroethane, where the two hydrogen atoms are replaced with deuterium (B1214612).[1] This isotopic labeling is crucial for its primary application in Nuclear Magnetic Resonance (NMR) spectroscopy, as it minimizes solvent interference in proton NMR spectra.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 33685-54-0 | |

| Molecular Formula | C₂D₂Cl₄ | [2] |

| Linear Formula | Cl₂CDCDCl₂ | |

| Molecular Weight | 169.86 g/mol | |

| Appearance | Colorless liquid | [3] |

| Density | 1.62 g/mL at 25 °C | |

| Boiling Point | 145-146 °C at 737 mmHg | |

| Refractive Index | n20/D 1.493 | |

| Isotopic Purity | ≥99.5 atom % D | |

| Solubility | Slightly soluble in water. Soluble in ether, chloroform, ethanol, tetrachloromethane, methanol, acetone, petroleum spirit, carbon disulfide, dimethyl formamide (B127407) and benzene. | [3] |

Synthesis

The synthesis of this compound involves the deuteration of tetrachloroethane. While specific, detailed protocols for the deuterated compound are proprietary, the general synthesis of its non-deuterated counterpart involves the chlorination of acetylene.[4] A similar pathway using deuterated precursors would be employed for this compound.

Key Applications and Experimental Protocols

The primary application of this compound is as a solvent in NMR spectroscopy, particularly for high-temperature measurements of polymers and other materials with low solubility at room temperature.[5]

High-Temperature NMR Spectroscopy of Polymers

This compound is an ideal solvent for high-temperature NMR due to its high boiling point and ability to dissolve a wide range of polymers.

Experimental Protocol: ¹³C NMR of Poly(ethylene-co-1-decene) at 110 °C (Generalized)

This protocol is based on the application described for analyzing ethylene (B1197577) copolymers.[5]

-

Sample Preparation:

-

Accurately weigh 50-100 mg of the polymer sample.

-

Place the polymer in a 5 mm NMR tube.

-

Add approximately 0.6 mL of this compound to the NMR tube.

-

Cap the tube securely.

-

Gently heat the sample in a heating block to facilitate dissolution, ensuring the temperature remains below the solvent's boiling point.

-

-

NMR Spectrometer Setup:

-

Set the NMR spectrometer's variable temperature unit to the target temperature (e.g., 110 °C). Allow the temperature to equilibrate.

-

Insert the sample into the spectrometer.

-

Lock and shim the spectrometer on the deuterium signal of the solvent.

-

-

Data Acquisition:

-

Acquire the ¹³C NMR spectrum. Typical parameters may include a 90° pulse width, a relaxation delay of 5-10 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

References

An In-depth Technical Guide to the Deuteration Degree and Enrichment of 1,1,2,2-Tetrachloroethane-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuteration degree and enrichment of 1,1,2,2-Tetrachloroethane-d2 (C₂D₂Cl₄), a critical deuterated solvent in scientific research. This document outlines the quantitative specifications, detailed experimental protocols for its analysis, and the underlying principles of its synthesis and quality control.

Quantitative Data Summary

The deuteration degree and isotopic enrichment are critical parameters that define the quality and utility of this compound, primarily in applications such as Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Commercially available this compound typically boasts a high level of deuterium (B1214612) incorporation. Below is a summary of typical product specifications from various suppliers.

| Parameter | Specification | Supplier Example(s) |

| Deuteration Degree | ≥ 99.5 atom % D | Merck/MilliporeSigma[2][3], Cambridge Isotope Laboratories[4] |

| Isotopic Purity | ≥ 99.5% | Sigma-Aldrich[5] |

| Chemical Purity | ≥ 99% (CP) | Sigma-Aldrich[5] |

| Water Content | ≤ 0.02 - 0.03% | Merck/MilliporeSigma, Thermo Fisher Scientific |

Synthesis and Isotopic Enrichment

The synthesis of this compound involves the incorporation of deuterium atoms in place of hydrogen atoms. A plausible synthetic route is the chlorination of deuterated acetylene (B1199291) (acetylene-d2).[6]

The process for the non-deuterated analogue involves the direct reaction of acetylene with chlorine, often using 1,1,2,2-tetrachloroethane (B165197) itself as a solvent and a catalyst such as ferric chloride or antimony pentachloride.[6] To achieve a high degree of deuteration, the starting material, acetylene, must be isotopically enriched with deuterium.

The logical workflow for producing and verifying high-purity this compound is outlined below:

Experimental Protocols for Determination of Deuteration Degree and Enrichment

Accurate determination of the deuteration degree and isotopic enrichment is paramount for ensuring the quality of this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the isotopic purity of deuterated compounds.[7] Both proton (¹H) and deuterium (²H) NMR can be utilized.

3.1.1. Quantitative Proton NMR (¹H NMR)

This method quantifies the residual protons in the deuterated solvent.

-

Objective: To determine the percentage of deuterium incorporation by quantifying the remaining proton signals.[8]

-

Sample Preparation:

-

Accurately weigh a known amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube.

-

Add a precise volume or weight of the this compound sample to the NMR tube.

-

Thoroughly mix the contents until the standard is completely dissolved.

-

-

Instrumentation and Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[8]

-

Pulse Angle: 30° to ensure full relaxation between scans.[8]

-

Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest. A longer delay (e.g., 30-60 seconds) is recommended for accurate quantification.

-

Number of Scans (ns): Sufficient to obtain a high signal-to-noise ratio for the residual proton signal and the internal standard (typically 16 or more).

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Perform phase and baseline correction.

-

Integrate the residual ¹H signal of 1,1,2,2-Tetrachloroethane (a singlet) and the signal of the internal standard.

-

Calculate the molar concentration of the residual protons relative to the known concentration of the internal standard.

-

The deuteration degree is calculated as: Deuteration Degree (%) = (1 - (moles of residual protons / total moles of 1,1,2,2-Tetrachloroethane)) * 100

-

3.1.2. Deuterium NMR (²H NMR)

This method directly observes the deuterium nuclei.

-

Objective: To directly measure the deuterium signal and compare it to a reference for quantification.

-

Sample Preparation: Similar to ¹H NMR, a deuterated internal standard with a known concentration can be used. Alternatively, the ERETIC (Electronic REference To access In vivo Concentrations) method can be used, which employs an electronically generated reference signal.

-

Instrumentation and Parameters:

-

Spectrometer: Equipped with a deuterium probe or a broadband probe tunable to the deuterium frequency.

-

Pulse Sequence: A standard single-pulse experiment.

-

Relaxation Delay (d1): Sufficiently long to allow for complete relaxation of the deuterium nucleus, which can be shorter than for protons.

-

Number of Scans (ns): Generally higher than for ¹H NMR due to the lower gyromagnetic ratio of deuterium.

-

-

Data Processing and Analysis:

-

Process the data similarly to ¹H NMR.

-

Integrate the deuterium signal of this compound and the internal standard.

-

Calculate the concentration of the deuterated species and thereby the isotopic enrichment.

-

High-Resolution Mass Spectrometry (HRMS)

HRMS is a highly sensitive technique used to determine the isotopic distribution of a compound and thus its isotopic enrichment.

-

Objective: To measure the relative abundance of the different isotopologues of 1,1,2,2-Tetrachloroethane.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap, TOF).

-

Ionization Source: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) if derivatization is performed. For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with EI is common.

-

Mass Analyzer Mode: Full scan mode with high resolution to resolve the isotopic peaks.

-

-

Data Processing and Analysis:

-

Acquire the mass spectrum of the sample.

-

Identify the molecular ion cluster for 1,1,2,2-Tetrachloroethane. The monoisotopic mass of the fully deuterated species (C₂D₂³⁵Cl₄) is approximately 169.89 Da.

-

Measure the intensities of the peaks corresponding to the different isotopologues (containing ¹H, ²H, ³⁵Cl, ³⁷Cl). The presence of chlorine isotopes will result in a characteristic isotopic pattern.

-

The isotopic enrichment is calculated by comparing the observed isotopic distribution to the theoretical distribution for a given enrichment level. The relative abundance of the ion containing no deuterium (d₀), one deuterium (d₁), and two deuterium atoms (d₂) are used to calculate the enrichment.[9]

-

Conclusion

The high deuteration degree and isotopic enrichment of this compound are essential for its effective use in demanding research applications, particularly as a solvent in NMR spectroscopy. The rigorous quality control, employing techniques like quantitative NMR and HRMS, ensures that researchers and drug development professionals have access to a reliable and high-purity product. The detailed protocols and workflows provided in this guide offer a framework for the analysis and understanding of this important deuterated compound.

References

- 1. nbinno.com [nbinno.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. 1,1,2,2 - Tetrachloroethane - D2, deuteration deg. min. 99.5% for NMR, MagniSolv , MilliporeSigma 25 mL | Buy Online | MilliporeSigma | Fisher Scientific [fishersci.com]

- 4. 1,1,2,2-Tetrachloroethane-Dâ (D, 99.5%) + 0.05% v/v TMS - Cambridge Isotope Laboratories, DLM-35TB-100 [isotope.com]

- 5. This compound D = 99.5atom 33685-54-0 [sigmaaldrich.com]

- 6. 1,1,2,2-Tetrachloroethane: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 7. NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Solubility and miscibility of 1,1,2,2-Tetrachloroethane-d2.

An In-depth Technical Guide on the Solubility and Miscibility of 1,1,2,2-Tetrachloroethane-d2

Introduction

This compound (D2-TCE) is the deuterated isotopologue of 1,1,2,2-tetrachloroethane (B165197), a halogenated hydrocarbon. The substitution of protium (B1232500) with deuterium (B1214612) can introduce subtle changes in the physicochemical properties of a molecule, including its density, boiling point, and interactions with solvents. This technical guide provides a comprehensive overview of the available data and methodologies for determining the solubility and miscibility of this compound, a compound of interest in specialized research and analytical applications.

It is important to note that specific quantitative solubility data for this compound is not extensively documented in publicly available literature. However, the solubility and miscibility of its non-deuterated counterpart, 1,1,2,2-tetrachloroethane, are well-established. Given that deuteration typically has a minimal impact on the solubility of small molecules, the data for the non-deuterated form serves as a reliable proxy for estimating the solubility of the deuterated compound.

Physicochemical Properties

A summary of the key physicochemical properties of 1,1,2,2-tetrachloroethane is presented in Table 1. These properties are fundamental to understanding its solubility behavior.

| Property | Value |

| Molecular Formula | C2H2Cl4 |

| Molar Mass | 167.85 g/mol |

| Density | 1.59 g/cm³ |

| Boiling Point | 146.5 °C |

| Melting Point | -43 °C |

| Appearance | Colorless liquid |

Solubility and Miscibility Data

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. Miscibility, on the other hand, is the property of liquids to mix in all proportions, forming a homogeneous solution.

Aqueous Solubility

1,1,2,2-Tetrachloroethane is sparingly soluble in water. This is due to its nonpolar nature, which limits its ability to form strong intermolecular interactions with the highly polar water molecules.

| Solvent | Solubility ( g/100 mL) | Temperature (°C) |

| Water | 0.29 | 20 |

Solubility in Organic Solvents

1,1,2,2-Tetrachloroethane is readily miscible with a wide range of common organic solvents. Its nonpolar character allows it to dissolve in other nonpolar or weakly polar solvents.

| Solvent | Miscibility |

| Ethanol | Miscible |

| Diethyl Ether | Miscible |

| Acetone | Miscible |

| Benzene | Miscible |

| Chloroform | Miscible |

| Carbon Tetrachloride | Miscible |

Experimental Protocols for Solubility Determination

The determination of solubility and miscibility involves several established experimental techniques. The choice of method depends on the nature of the solute and solvent, as well as the required precision of the measurement.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely used technique for determining the solubility of a substance in water.

-

Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The mixture is allowed to stand undisturbed to allow for the separation of the aqueous and organic phases. If necessary, centrifugation can be used to facilitate this separation.

-

Sampling and Analysis: A sample of the clear aqueous phase is carefully withdrawn. The concentration of the dissolved this compound in the aqueous sample is then determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: The solubility is calculated from the measured concentration and expressed in units such as g/100 mL or mol/L.

Protocol for Determining Miscibility with Organic Solvents

Miscibility is typically determined by simple visual observation.

-

Mixing: A known volume of this compound is added to a known volume of the organic solvent in a clear, sealed container (e.g., a test tube or vial).

-

Observation: The mixture is agitated and then allowed to stand.

-

Assessment: The mixture is visually inspected for the presence of a single, clear phase or multiple layers. The formation of a single, homogeneous phase indicates that the two liquids are miscible. The presence of distinct layers or cloudiness indicates that they are immiscible or partially miscible. This process can be repeated with varying proportions of the two liquids to confirm miscibility across all concentrations.

Visualizations

Logical Workflow for Solubility and Miscibility Determination

The following diagram illustrates a logical workflow for the systematic determination of the solubility and miscibility of a compound like this compound.

Caption: Workflow for solubility and miscibility determination.

Conclusion

While specific experimental data for this compound is scarce, a robust understanding of its solubility and miscibility can be derived from the well-documented properties of its non-deuterated analog. It is expected to be sparingly soluble in water and miscible with a wide array of organic solvents. The experimental protocols outlined in this guide provide a systematic approach for the precise determination of these properties, which is crucial for its effective application in research and development. For any critical applications, it is recommended that these properties be experimentally verified.

1,1,2,2-Tetrachloroethane-d2 safety data sheet and handling precautions.

An In-depth Technical Guide to the Safe Handling of 1,1,2,2-Tetrachloroethane-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information and handling precautions for this compound (CAS No. 33685-54-0), a deuterated solvent commonly employed in Nuclear Magnetic Resonance (NMR) spectroscopy and as an intermediate in chemical synthesis. Due to its significant health hazards, strict adherence to safety protocols is imperative.

Hazard Identification and Classification

This compound is classified as a highly toxic substance. It is fatal if it comes into contact with the skin or is inhaled.[1][2][3] Ingestion of this substance is also highly toxic.[4] It is categorized as a possible human carcinogen (IARC Group 2B) and is toxic to aquatic life with long-lasting effects.[1][4]

GHS Hazard Statements:

-

H310: Fatal in contact with skin.[1]

-

H330: Fatal if inhaled.[1]

-

H411: Toxic to aquatic life with long lasting effects.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₂D₂Cl₄[5] |

| Molecular Weight | 169.86 g/mol |

| Appearance | Colorless liquid[4] |

| Odor | Chloroform-like[6] |

| Boiling Point | 145-146 °C at 737 mmHg |

| Melting Point | -44 °C[6] |

| Density | 1.62 g/mL at 25 °C |

| Solubility | Slightly soluble in water. Soluble in ether, chloroform, ethanol, and other organic solvents.[7] |

| Vapor Pressure | 5 mmHg at 20 °C[6] |

| Refractive Index | n20/D 1.493 |

Occupational Exposure Limits

Adherence to established occupational exposure limits is crucial to minimize health risks.

| Regulatory Body | Exposure Limit |

| OSHA PEL (8-hour TWA) | 5 ppm[4] |

| NIOSH REL (10-hour TWA) | 1 ppm[4] |

| ACGIH TLV (8-hour TWA) | 1 ppm[4] |

Safe Handling and Storage Protocols

4.1. Engineering Controls

-

All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][8]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

4.2. Personal Protective Equipment (PPE)

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., Viton®, Barrier®) at all times. Check for leaks and impermeability before use.[3]

-

Eye and Face Protection: Use safety glasses with side shields or chemical goggles. A face shield is required when there is a splash hazard.[4][5]

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For tasks with a higher risk of exposure, chemical-resistant aprons or full-body suits may be necessary.[4]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH-approved full-face respirator with appropriate cartridges (e.g., type ABEK) or a self-contained breathing apparatus (SCBA).[4][5]

4.3. General Hygiene Practices

-

Avoid all personal contact, including inhalation of vapors.[8]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[8]

-

Wash hands thoroughly with soap and water after handling and before breaks.[4]

-

Remove contaminated clothing immediately and launder it separately before reuse.[8]

4.4. Storage

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and certain metals.[2][8]

-

Keep containers tightly closed and properly labeled.[4]

-

Store in a locked cabinet or other secure area to restrict access.[3]

-

Protect from light and moisture.[4]

Experimental Workflow: Preparation of an NMR Sample

The following diagram illustrates a safe workflow for preparing an NMR sample using this compound.

Caption: Safe workflow for NMR sample preparation.

Emergency Procedures

6.1. First-Aid Measures

-

Inhalation: Immediately move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]

6.2. Accidental Release Measures

-

Minor Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection.[4] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[8]

-

Major Spills: Evacuate the area immediately and call for emergency response. Prevent the spill from entering drains or waterways.[1]

6.3. Fire-Fighting Measures

-

This compound is not combustible.[8]

-

In case of a fire in the surrounding area, use extinguishing media appropriate for the fire, such as dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[10]

-

Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[10]

-

Hazardous decomposition products, including hydrogen chloride gas and carbon oxides, may be produced in a fire.[4]

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or the environment.[1]

Toxicological Information

-

Routes of Exposure: Inhalation, skin absorption, ingestion, and eye contact.[6]

-

Acute Effects: Exposure can cause irritation to the skin, eyes, nose, and throat.[6] It may lead to central nervous system depression, with symptoms including headache, dizziness, nausea, and vomiting.[4] High exposure can cause severe liver and kidney damage.[6]

-

Chronic Effects: Long-term exposure may result in significant liver and kidney damage and neurological effects.[6]

-

Carcinogenicity: Classified as an IARC Group 2B carcinogen, indicating it is possibly carcinogenic to humans.[4]

This technical guide is intended to provide essential safety information. Always consult the most current Safety Data Sheet (SDS) from your supplier before working with this compound and ensure you are fully trained in its safe handling and emergency procedures.

References

- 1. carlroth.com [carlroth.com]

- 2. fishersci.com [fishersci.com]

- 3. carlroth.com [carlroth.com]

- 4. isotope.com [isotope.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. nj.gov [nj.gov]

- 7. This compound | 33685-54-0 [chemicalbook.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. 1,1,2,2-TETRACHLOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. carlroth.com [carlroth.com]

The Chloroform Conundrum: An In-depth Technical Guide to the Discovery and History of Tetrachloroethanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachloroethanes, a group of chlorinated hydrocarbons, hold a significant yet cautionary place in the annals of industrial chemistry. Initially lauded for their potent solvent properties, their history is marked by a dramatic rise in industrial applications followed by a sharp decline due to the discovery of their profound toxicity. This technical guide provides a comprehensive overview of the discovery, synthesis, historical applications, and the evolving understanding of the toxicological effects of the two primary isomers: 1,1,2,2-tetrachloroethane (B165197) and 1,1,1,2-tetrachloroethane (B165186).

Discovery and Early History

The journey of tetrachloroethanes began in the mid-19th century with the pioneering work of French chemist Auguste Laurent . In 1836 , Laurent first synthesized both 1,1,2,2-tetrachloroethane and 1,1,1,2-tetrachloroethane[1]. His work was part of a broader exploration into the substitution reactions of chlorine with organic compounds, a field that was then in its infancy.

Initially, these compounds remained largely laboratory curiosities. It wasn't until the early 20th century that their powerful solvent capabilities were recognized, leading to their widespread industrial adoption. 1,1,2,2-Tetrachloroethane, in particular, gained prominence under trade names such as Acetylene (B1199291) Tetrachloride, Bonoform, Cellon, and Westron[1].

Synthesis of Tetrachloroethanes

Several methods have been developed for the synthesis of tetrachloroethanes, with the choice of method often depending on the desired isomer and the available feedstock.

Synthesis of 1,1,2,2-Tetrachloroethane

The primary industrial production of 1,1,2,2-tetrachloroethane has historically involved the addition of chlorine to acetylene or the chlorination of ethylene (B1197577) and its derivatives.

This method, while effective, is potentially hazardous due to the explosive nature of acetylene and chlorine mixtures.

Experimental Protocol: Synthesis of 1,1,2,2-Tetrachloroethane from Acetylene and Chlorine [2]

-

Reaction Principle: The direct addition of chlorine to acetylene. To mitigate the risk of explosion, the reaction is typically carried out in a solvent, often 1,1,2,2-tetrachloroethane itself.

-

Apparatus: A reaction vessel equipped with a gas inlet, a reflux condenser, and a stirring mechanism. The system is maintained under reduced pressure.

-

Reagents:

-

Dry acetylene gas

-

Dry chlorine gas

-

Catalyst: Ferric chloride (FeCl₃) or antimony pentachloride (SbCl₅)

-

Solvent: 1,1,2,2-tetrachloroethane

-

-

Procedure:

-

The reaction vessel is charged with 1,1,2,2-tetrachloroethane and the catalyst.

-

The mixture is heated to reflux under reduced pressure.

-

Dry acetylene and chlorine gases are continuously introduced into the refluxing solvent. The heat of the exothermic reaction is absorbed by the evaporation of the solvent and removed by the reflux condenser.

-

The reaction is monitored, and the product, 1,1,2,2-tetrachloroethane, is continuously withdrawn.

-

-

Yield: This process can achieve a yield of up to 97% based on acetylene[2].

Alternative routes involve the chlorination of ethylene, ethane, or 1,2-dichloroethane[1]. These methods can be achieved through direct chlorination or oxychlorination.

Experimental Protocol: Synthesis of 1,1,2,2-Tetrachloroethane from 1,1,2-Trichloroethane (B165190) [3]

-

Reaction Principle: The liquid-phase chlorination of 1,1,2-trichloroethane in the presence of a catalyst.

-

Apparatus: A reaction vessel equipped for heating, stirring, gas inlet, and product distillation.

-

Reagents:

-

1,1,2-Trichloroethane

-

Chlorine gas

-

Catalyst: Anhydrous aluminum chloride (AlCl₃)

-

-

Procedure:

-

A mixture of 1,1,2-trichloroethane and anhydrous aluminum chloride is placed in the reaction vessel and stirred.

-

The mixture is heated to approximately 90°C, at which point the introduction of chlorine gas is initiated.

-

The reaction temperature is maintained between 110°C and 115°C.

-

As the reaction proceeds, the product mixture, along with hydrogen chloride gas, is distilled off.

-

Fresh 1,1,2-trichloroethane and catalyst are continuously added to the reactor while the product is withdrawn.

-

-

Yield: This process can achieve over 96% conversion of 1,1,2-trichloroethane to 1,1,2,2-tetrachloroethane[3].

Synthesis of 1,1,1,2-Tetrachloroethane

1,1,1,2-Tetrachloroethane is primarily produced as a byproduct in other chlorination processes or through the specific chlorination of 1,1,2-trichloroethane.

This method directly yields the asymmetrical isomer.

Experimental Protocol: Synthesis of 1,1,1,2-Tetrachloroethane by Chlorination of 1,1,2-Trichloroethane

-

Reaction Principle: The direct chlorination of 1,1,2-trichloroethane. This reaction can produce a mixture of isomers, with conditions optimized to favor the 1,1,1,2-isomer.

-

Apparatus: A suitable reaction vessel with inlets for reactants, a condenser, and a means for temperature control.

-

Reagents:

-

1,1,2-Trichloroethane

-

Chlorine gas

-

-

Procedure:

-

1,1,2-Trichloroethane is introduced into the reactor.

-

Chlorine gas is bubbled through the liquid at a controlled rate.

-

The reaction temperature and pressure are maintained to optimize the formation of 1,1,1,2-tetrachloroethane.

-

The resulting product mixture is then purified, typically by distillation, to separate the desired isomer from byproducts and unreacted starting material.

-

1,1,1,2-Tetrachloroethane can also be produced in high purity by the isomerization of its symmetrical counterpart.

Experimental Protocol: Isomerization of 1,1,2,2-Tetrachloroethane [4]

-

Reaction Principle: The rearrangement of the chlorine atoms in 1,1,2,2-tetrachloroethane to form 1,1,1,2-tetrachloroethane.

-

Apparatus: A reactor suitable for liquid-phase reactions with temperature control.

-

Reagents:

-

1,1,2,2-Tetrachloroethane

-

Catalyst: Aluminum chloride (AlCl₃)

-

-

Procedure:

-

1,1,2,2-Tetrachloroethane is mixed with the aluminum chloride catalyst.

-

The mixture is heated to facilitate the isomerization reaction.

-

The reaction progress is monitored, and upon completion, the catalyst is removed.

-

The resulting 1,1,1,2-tetrachloroethane is purified by distillation.

-

Physical and Chemical Properties

The two isomers of tetrachloroethane exhibit distinct physical and chemical properties, which are summarized in the tables below.

Table 1: Physical and Chemical Properties of 1,1,2,2-Tetrachloroethane

| Property | Value |

| Molecular Formula | C₂H₂Cl₄ |

| Molar Mass | 167.85 g/mol |

| Appearance | Colorless to pale-yellow liquid |

| Odor | Pungent, chloroform-like |

| Density | 1.59 g/cm³ |

| Melting Point | -44 °C |

| Boiling Point | 146.5 °C |

| Solubility in Water | 2.9 g/L (slightly soluble)[2] |

| Vapor Pressure | 5 mmHg at 20 °C |

Table 2: Physical and Chemical Properties of 1,1,1,2-Tetrachloroethane

| Property | Value |

| Molecular Formula | C₂H₂Cl₄ |

| Molar Mass | 167.85 g/mol |

| Appearance | Colorless liquid |

| Odor | Sweet, chloroform-like |

| Density | 1.553 g/cm³ |

| Melting Point | -68 °C |

| Boiling Point | 130.5 °C |

| Solubility in Water | 1.1 g/L |

| Vapor Pressure | 9.7 mmHg at 20 °C |

Historical Applications and Industrial Significance

The early 20th century saw a surge in the use of 1,1,2,2-tetrachloroethane due to its excellent solvent properties. Its primary applications included:

-

Solvent: It was widely used as a solvent for oils, fats, waxes, resins, and cellulose (B213188) acetate[5]. Its non-flammability made it an attractive alternative to other volatile solvents.

-

Chemical Intermediate: A significant portion of 1,1,2,2-tetrachloroethane production was as a feedstock for the synthesis of other chlorinated hydrocarbons, such as trichloroethylene, tetrachloroethylene, and 1,2-dichloroethylene[1][5].

-

Other Uses: It also found applications in paint removers, varnishes, lacquers, and as a fumigant and insecticide[5].

The production of 1,1,2,2-tetrachloroethane in the United States peaked in the mid-20th century. In 1967, approximately 440 million pounds were produced[5]. However, growing awareness of its toxicity led to a sharp decline in production, falling to an estimated 34 million pounds by 1974[5]. Commercial production as an end-product in the U.S. had largely ceased by the late 1980s[5][6].

1,1,1,2-Tetrachloroethane had more limited commercial applications, primarily serving as a solvent and as an intermediate in the synthesis of other chemicals[4].

Discovery of Toxicity and Health Effects

The widespread industrial use of 1,1,2,2-tetrachloroethane soon led to reports of adverse health effects in exposed workers. Its high toxicity, particularly its hepatotoxicity, became a major concern.

Toxicological Profile

Both isomers of tetrachloroethane are toxic, but 1,1,2,2-tetrachloroethane is considered to be significantly more hazardous.

Table 3: Toxicity Data for Tetrachloroethanes

| Isomer | Species | Route | Value |

| 1,1,2,2-Tetrachloroethane | Rat | Inhalation (LC50) | 1000 ppm (4 hr)[1] |

| Rat | Oral (LD50) | 200-400 mg/kg | |

| Mouse | Inhalation (LC50) | 900 ppm (4 hr) | |

| Mouse | Oral (LD50) | 400 mg/kg | |

| 1,1,1,2-Tetrachloroethane | Rat | Oral (LD50) | 670 mg/kg |

Health Effects in Humans

Exposure to 1,1,2,2-tetrachloroethane can lead to a range of acute and chronic health problems:

-

Acute Effects: Inhalation of high concentrations can cause central nervous system depression, leading to symptoms such as dizziness, headache, and nausea. It is also an irritant to the eyes and respiratory tract[7].

-

Chronic Effects: Long-term exposure is strongly associated with severe liver damage, including jaundice and an enlarged liver. Neurological effects such as tremors and numbness have also been reported in chronically exposed individuals[7].

-

Carcinogenicity: The U.S. Environmental Protection Agency (EPA) has classified 1,1,2,2-tetrachloroethane as a Group C, possible human carcinogen, based on animal studies that showed an increased incidence of liver tumors in mice[6]. The International Agency for Research on Cancer (IARC) has classified it as Group 3, not classifiable as to its carcinogenicity to humans[6].

Regulatory History and Decline in Use

The growing body of evidence regarding the toxicity of 1,1,2,2-tetrachloroethane prompted regulatory action and a significant shift in industrial practices.

-

Occupational Exposure Limits: The National Institute for Occupational Safety and Health (NIOSH) established a recommended exposure limit (REL) for 1,1,2,2-tetrachloroethane of 1 part per million (ppm) as a time-weighted average (TWA) for up to a 10-hour workday[7][8]. The Occupational Safety and Health Administration (OSHA) set a permissible exposure limit (PEL) of 5 ppm TWA[8].

-

Environmental Regulations: The EPA has regulated 1,1,2,2-tetrachloroethane under various statutes, including the Clean Air Act and the Resource Conservation and Recovery Act (RCRA)[5]. As a hazardous waste, its disposal is strictly controlled[5].

-

Shift to Safer Alternatives: The high toxicity of 1,1,2,2-tetrachloroethane led to a search for safer alternatives in both solvent applications and as a chemical intermediate. This, coupled with stricter regulations, resulted in the dramatic decline of its production and use.

Visualizing the History and Synthesis of Tetrachloroethanes

To provide a clearer understanding of the key milestones and chemical processes discussed, the following diagrams have been generated using the DOT language.

Caption: A timeline of the key events in the history of tetrachloroethanes.

Caption: Key synthesis pathways for 1,1,2,2- and 1,1,1,2-tetrachloroethane.

Conclusion

The history of tetrachloroethanes serves as a compelling case study in the evolution of industrial chemistry and toxicology. From their discovery in the 19th century to their rise as industrial workhorses and subsequent fall from favor due to severe health risks, their story underscores the critical importance of thorough toxicological assessment and regulatory oversight in the chemical industry. While their use has been drastically curtailed, they remain relevant as environmental contaminants and as a reminder of the delicate balance between chemical innovation and human and environmental health. For researchers and professionals in drug development, the metabolic pathways and toxicological profiles of these compounds can offer valuable insights into the broader field of halogenated hydrocarbon toxicity.

References

- 1. 1,1,2,2-Tetrachloroethane - Wikipedia [en.wikipedia.org]

- 2. 1,1,2,2-Tetrachloroethane: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 3. DE1568912A1 - Process for the production of 1,1,2,2-tetrachloroethane - Google Patents [patents.google.com]

- 4. 1,1,1,2-TETRACHLOROETHANE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. epa.gov [epa.gov]

- 7. 1,1,2,2-Tetrachloroethane - IDLH | NIOSH | CDC [cdc.gov]

- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - 1,1,2,2-Tetrachloroethane [cdc.gov]

1,1,2,2-Tetrachloroethane: A Synthetic Compound with No Known Natural Occurrence

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,1,2,2-Tetrachloroethane (B165197) is a synthetic chlorinated hydrocarbon that is not known to occur naturally in the environment.[1][2][3][4] Its presence in various environmental matrices is a direct result of human industrial activity. Historically, it was utilized as a solvent and as a chemical intermediate in the synthesis of other chlorinated compounds like trichloroethylene (B50587) and tetrachloroethylene.[4][5] Although its production and use have significantly declined due to its toxicity, it persists as a contaminant in some areas.[4] This guide provides a comprehensive overview of the environmental occurrence of 1,1,2,2-tetrachloroethane, detailing its detection in various environmental media and the analytical methods employed for its quantification.

Environmental Occurrence: A Consequence of Anthropogenic Release

Contrary to any potential for natural synthesis, 1,1,2,2-tetrachloroethane is exclusively of anthropogenic origin.[1][2][3][4] Its release into the environment has been primarily through industrial emissions, including fugitive emissions during its production and use, as well as from disposal at hazardous waste sites.[1][3]

Atmospheric Presence

Once released, a significant portion of 1,1,2,2-tetrachloroethane enters the atmosphere, where it is relatively stable.[6] The primary degradation pathway in the atmosphere is reaction with photochemically produced hydroxyl radicals, with an estimated half-life of about 54 days.[3]

Aqueous Contamination

1,1,2,2-Tetrachloroethane has been detected in surface water, groundwater, and drinking water, typically in areas near industrial or waste disposal sites.[1][3][7] In water, it can undergo hydrolysis, particularly under alkaline conditions, to form trichloroethylene.[3] Volatilization is also a significant process for its removal from surface waters.[3]

Soil and Sediment Contamination

In soil, 1,1,2,2-tetrachloroethane is expected to have low adsorption, leading to potential leaching into groundwater.[3] Anaerobic biodegradation in soil and sediment can occur, leading to its degradation.[3]

Quantitative Data on Environmental Occurrence

The following tables summarize the reported concentrations of 1,1,2,2-tetrachloroethane in various environmental samples. It is crucial to note that these are not natural background levels but are indicative of contamination.

Table 1: Concentration of 1,1,2,2-Tetrachloroethane in Air

| Location Category | Concentration Range (µg/m³) | Mean Concentration (µg/m³) | Reference |

| Urban Areas (USA) | Trace to 57 ppb (approx. 392 µg/m³) | 13.0 (in one study) | [3] |

| Minnesota (1991-1998) | Up to 6.87 | 0.06 | [3] |

Table 2: Concentration of 1,1,2,2-Tetrachloroethane in Water

| Water Source | Concentration Range (µg/L) | Mean Concentration (µg/L) | Reference |

| US Ground and Surface Water | 0.1–25 | 0.6 | [1][3] |

| St. Clair River, ON (1985) | Not Detected to 4.0 | - | [7] |

| Welland River, ON (1981) | Not Detected to 0.06 | - | [7] |

Table 3: Concentration of 1,1,2,2-Tetrachloroethane in Sediment

| Location | Concentration (µg/kg) | Reference |

| US STORET Database | 130, 160, 180 (in 3 samples) | [3] |

Experimental Protocols for Detection and Quantification

The analysis of 1,1,2,2-tetrachloroethane in environmental samples typically involves chromatographic techniques coupled with sensitive detectors.

Sample Collection and Preparation

-

Air: Air samples are commonly collected by adsorption onto a solid sorbent material like Tenax, followed by thermal desorption for analysis.[8] Alternatively, whole air samples can be collected in passivated canisters.[8]

-

Water: Water samples are typically collected in glass vials with zero headspace to prevent volatilization. For analysis, purge and trap methods are frequently employed, where the volatile organic compounds are purged from the water sample with an inert gas and trapped on a sorbent material.[4]

-

Soil and Sediment: For solid matrices, methods such as headspace analysis or solvent extraction are used to isolate the 1,1,2,2-tetrachloroethane prior to analysis.

Analytical Instrumentation

-

Gas Chromatography (GC): GC is the primary technique for separating 1,1,2,2-tetrachloroethane from other compounds in a sample.

-

Detectors:

-

Mass Spectrometry (MS): GC-MS is a powerful and widely used method that provides both quantification and positive identification of the compound.[8][9]

-

Electron Capture Detector (ECD): ECD is highly sensitive to halogenated compounds like 1,1,2,2-tetrachloroethane and can achieve very low detection limits.[8]

-

Flame Ionization Detector (FID): FID can also be used for quantification.[8]

-

A common analytical procedure involves the use of a capillary column in the gas chromatograph for optimal separation, followed by detection with a mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Visualizing the Anthropogenic Pathway

Since there are no natural formation pathways for 1,1,2,2-tetrachloroethane, the following diagram illustrates the logical flow of its anthropogenic production, use, and subsequent release into the environment.

Caption: Anthropogenic pathway of 1,1,2,2-tetrachloroethane.

Conclusion

References

- 1. 1,1,2,2-TETRACHLOROETHANE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Tetrachloroethane, 1,1,2,2- (CICADS) [inchem.org]

- 5. 1,1,2,2-Tetrachloroethane - Wikipedia [en.wikipedia.org]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. canada.ca [canada.ca]

- 8. Table 7-2, Analytical Methods for Determining 1,1,2,2-Tetrachloroethane in Environmental Materials - Toxicological Profile for 1,1,2,2-Tetrachloroethane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

Methodological & Application

Application Notes and Protocols for 1,1,2,2-Tetrachloroethane-d2 as an NMR Solvent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1,1,2,2-tetrachloroethane-d2 (TCE-d2) as a Nuclear Magnetic Resonance (NMR) solvent. This deuterated solvent is particularly valuable for the analysis of samples requiring high temperatures for dissolution and for minimizing solvent interference in ¹H NMR spectra.

Introduction

This compound is a deuterated solvent utilized in NMR spectroscopy to provide a medium for analyzing solutes with minimal solvent-derived proton signals.[1] Its high boiling point and good thermal stability make it an excellent choice for high-temperature NMR studies, which are often necessary for polymers and other macromolecules to ensure sufficient solubility and to study dynamic processes.[2] The replacement of hydrogen atoms with deuterium (B1214612) shifts the solvent's resonance frequency, thereby reducing interference with the analyte's signals and leading to cleaner, more easily interpretable spectra.[1]

Physicochemical Properties

Understanding the physical and chemical properties of TCE-d2 is crucial for its effective use. The following table summarizes its key properties.

| Property | Value |

| CAS Number | 33685-54-0 |

| Molecular Formula | C₂D₂Cl₄ |

| Molecular Weight | 169.86 g/mol [3][4] |

| Melting Point | -44 °C |

| Boiling Point | 146.5 °C |

| Density (at 20 °C) | 1.62 g/mL |

| ¹H Residual Signal (ppm) | ~6.0 |

| ¹³C Signal (ppm) | ~73.78 (triplet) |

Comparative Data with Other High-Boiling Point NMR Solvents

The choice of solvent is critical for successful NMR experiments. This table provides a comparison of TCE-d2 with other commonly used high-boiling point deuterated solvents.

| Solvent | Abbreviation | Boiling Point (°C) | Melting Point (°C) | ¹H Residual Signal (ppm) | Key Characteristics & Considerations |

| This compound | TCE-d2 | 146.5 | -44 | ~6.0 | Excellent for high-temperature studies of polymers. Good dissolving power for a range of analytes. |

| Dimethyl Sulfoxide-d₆ | DMSO-d₆ | 189 | 18.5 | ~2.50 | High boiling point and excellent dissolving power. High viscosity can lead to broader signals; hygroscopic.[2] |

| Ethylene Glycol-d₆ | 196-198 | -13 | ~3.49 | High boiling point and lower viscosity than DMSO-d₆ at elevated temperatures.[2] | |

| Toluene-d₈ | 111 | -95 | ~2.09, 6.98, 7.00, 7.09 | Suitable for moderately high temperatures and for nonpolar analytes.[2] | |

| Diphenyl Ether-d₁₀ | 259 | 26-28 | ~7.0-7.4 | Very high boiling point, suitable for experiments at very high temperatures. Its aromatic nature can lead to significant solvent-solute interactions.[2] |

Applications

This compound is a versatile NMR solvent with several key applications:

-

Polymer Analysis: Due to its high boiling point, TCE-d2 is widely used for the NMR analysis of polymers that require elevated temperatures to dissolve, allowing for the determination of microstructure, composition, and monomer sequencing.

-

Reaction Monitoring at High Temperatures: Its thermal stability enables the in-situ monitoring of chemical reactions that are conducted at elevated temperatures.

-

Analysis of Poorly Soluble Compounds: It can be an effective solvent for organic and organometallic compounds that exhibit poor solubility in more common deuterated solvents at room temperature.

-

Studies of Dynamic Processes: The wide liquid range of TCE-d2 allows for variable temperature (VT) NMR experiments to study dynamic molecular processes such as conformational changes and chemical exchange.

Experimental Protocols

The following are detailed protocols for the use of this compound in NMR spectroscopy.

Standard Sample Preparation Protocol

This protocol is suitable for the analysis of small molecules at ambient or slightly elevated temperatures.

Materials:

-

This compound

-

High-quality 5 mm NMR tube

-

Pasteur pipette and bulb

-

Small vial

-

Filter (e.g., cotton or glass wool plug)[6]

Procedure:

-

Weighing the Analyte: Accurately weigh the desired amount of the analyte into a clean, dry vial.

-

Dissolving the Analyte: Add approximately 0.6-0.7 mL of this compound to the vial.[5] Gently swirl or vortex the vial to dissolve the analyte completely. If necessary, the sample can be gently heated to aid dissolution.

-

Filtering the Solution: Place a small plug of cotton or glass wool into a Pasteur pipette.[6]

-

Transferring to NMR Tube: Using the filter pipette, transfer the solution into the NMR tube. This will remove any particulate matter that could adversely affect the spectral quality.[6]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock, tune, and shim the instrument according to standard procedures.

High-Temperature NMR Protocol for Polymers

This protocol is specifically designed for the analysis of polymers and other macromolecules that require elevated temperatures for dissolution and analysis.

Materials:

-

Polymer sample (concentration may need to be optimized, typically higher than for small molecules)[7]

-

This compound

-

High-quality, heat-resistant 5 mm NMR tube (e.g., Pyrex)[8]

-

Heating block or oil bath

-

High-temperature NMR probe and instrument capabilities

Procedure:

-

Sample Preparation:

-

Weigh the polymer sample directly into the NMR tube.

-

Add approximately 0.6 mL of this compound.

-

Securely cap the tube.

-

-

Dissolution:

-

Gently heat the NMR tube in a heating block or oil bath to the desired temperature to dissolve the polymer. The temperature should be at least 20-30°C below the boiling point of the solvent.[2]

-

Periodically and carefully agitate the sample to ensure homogeneous dissolution.

-

-

Instrument Setup for High-Temperature Measurement:

-

Ensure the NMR spectrometer is equipped with a variable temperature unit.

-

Carefully insert the sample into the pre-heated NMR probe.

-

Allow the sample temperature to equilibrate within the probe for at least 10-15 minutes before starting the experiment.[9]

-

-

Data Acquisition:

-

Lock, tune, and shim the instrument at the target temperature. Shimming at high temperatures may require more care.

-

Acquire the NMR data. Longer acquisition times may be necessary for polymers to achieve a good signal-to-noise ratio.

-

-

Cooling Down:

-

After the experiment, gradually cool down the probe to room temperature to avoid thermal shock to the probe and the sample tube.[9]

-

Safety Precautions

This compound is a hazardous substance and should be handled with appropriate safety measures.

-